molecular formula C8H13NO2 B12950171 Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate CAS No. 922164-25-8

Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate

Cat. No.: B12950171
CAS No.: 922164-25-8
M. Wt: 155.19 g/mol
InChI Key: NBJXCTLFPNBZSG-QFSRMBNQSA-N
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Description

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral compound that plays a significant role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its application in the development of anti-hepatitis C virus drugs .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted amines.

Scientific Research Applications

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is extensively used in scientific research due to its role as an intermediate in the synthesis of pharmaceutical compounds. It is crucial in the development of drugs for treating various diseases, including cancer, viral infections, cardiovascular diseases, and neurological disorders . Its high enantioselectivity makes it valuable in the synthesis of chiral drugs, which require specific stereochemistry for efficacy.

Mechanism of Action

The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. As an intermediate, it participates in the synthesis of active pharmaceutical ingredients that target viral enzymes, receptors, or other biological molecules. The exact mechanism depends on the final drug product synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
  • (1R,2R)-1-amino-2-vinylcyclopropanecarboxylic acid
  • (1S,2R)-1-amino-2-vinylcyclopropanecarboxylic acid

Uniqueness

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is unique due to its specific stereochemistry, which is essential for the synthesis of certain chiral drugs. Its high enantioselectivity and efficiency in industrial production make it a preferred intermediate in pharmaceutical synthesis .

Properties

CAS No.

922164-25-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6?,8-/m1/s1

InChI Key

NBJXCTLFPNBZSG-QFSRMBNQSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CC1C=C)N

Canonical SMILES

CCOC(=O)C1(CC1C=C)N

Origin of Product

United States

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